molecular formula C25H30N2O B13205648 (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13205648
M. Wt: 374.5 g/mol
InChI Key: HLWANWVOWIBDJO-DEOSSOPVSA-N
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Description

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It contains both an ethyl(methyl)amino group and a triphenylmethylamino group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl (trityl) group. The protected intermediate is then subjected to a series of reactions, including alkylation and reduction, to introduce the ethyl(methyl)amino group. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[Ethyl(methyl)amino]-2-[(diphenylmethyl)amino]propan-1-ol
  • (2S)-3-[Ethyl(methyl)amino]-2-[(phenylmethyl)amino]propan-1-ol

Uniqueness

What sets (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol apart is the presence of the triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-3-[ethyl(methyl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C25H30N2O/c1-3-27(2)19-24(20-28)26-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,28H,3,19-20H2,1-2H3/t24-/m0/s1

InChI Key

HLWANWVOWIBDJO-DEOSSOPVSA-N

Isomeric SMILES

CCN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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